Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Description

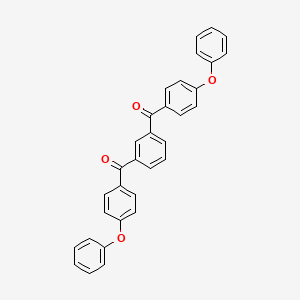

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- (IUPAC name: 1,3-phenylenebis[(4-phenoxyphenyl)methanone]) is a bisbenzophenone derivative featuring a central 1,3-phenylene group flanked by two 4-phenoxyphenyl ketone moieties. This compound is structurally characterized by its meta-substituted aromatic core and electron-rich phenoxy substituents.

Key structural analogs include:

- 1,3-Phenylenebis[(4-fluorophenyl)methanone] (CAS 108464-88-6), where phenoxy groups are replaced by fluorine atoms .

- 1,4-Phenylenebis[(4-fluorophenyl)methanone] (CAS 68418-51-9), a para-substituted fluorinated analog .

- 1,4-Phenylenebis[(4-phenoxyphenyl)methanone], a para-substituted phenoxy variant .

These analogs are critical precursors in synthesizing high-performance polymers like polyether ketone ketones (PEKK), where meta- and para-substitution patterns dictate crystallinity and thermal stability .

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKPTIWJWCQZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454094 | |

| Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40912-23-0 | |

| Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The most documented method involves a Friedel-Crafts acylation between isophthaloyl chloride (1,3-benzenedicarbonyl chloride) and diphenyl ether . Aluminum chloride (AlCl₃) acts as the Lewis acid catalyst, facilitating electrophilic aromatic substitution:

$$

\text{ClC(O)C}6\text{H}4\text{C(O)Cl} + 2 \text{C}6\text{H}5\text{OC}6\text{H}5 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4[\text{C(O)C}6\text{H}4\text{OPh}]2 + 2 \text{HCl}

$$

Key parameters include:

- Molar ratio : 1:2.2 (isophthaloyl chloride to diphenyl ether) to compensate for volatility losses.

- Solvent : Ortho-dichlorobenzene (o-DCB) at 120–140°C, providing optimal dielectric constant for intermediate stabilization.

- Catalyst loading : 2.5 equivalents of AlCl₃ relative to isophthaloyl chloride.

Yield Optimization Strategies

Industrial-scale protocols report yields of 68–72% after purification. Critical adjustments include:

- Gradual reagent addition to mitigate exothermic side reactions.

- Post-reaction quenching with cold methanol to precipitate the product-AlCl₃ complex, followed by reslurrying in fresh methanol to remove residual catalyst.

- Recrystallization from toluene/ethanol (3:1 v/v) to achieve >99% purity.

Alternative Synthesis Pathways

Ullmann Coupling-Mediated Approach

A less common method employs Ullmann coupling between 4-phenoxybenzoic acid and 1,3-diiodobenzene using copper(I) oxide (Cu₂O) as a catalyst:

$$

2 \text{PhOC}6\text{H}4\text{COOH} + \text{C}6\text{H}4\text{I}2 \xrightarrow{\text{Cu}2\text{O}} \text{C}6\text{H}4[\text{C(O)C}6\text{H}4\text{OPh}]2 + 2 \text{HI} + 2 \text{CO}2

$$

Conditions :

Scholl Cyclization for Symmetric Derivatives

Recent patents describe oxidative cyclization of bis(4-phenoxyphenyl)methanol precursors using FeCl₃/CH₃NO₂:

$$

2 \text{PhOC}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{FeCl}3} \text{C}6\text{H}4[\text{C(O)C}6\text{H}4\text{OPh}]2 + 2 \text{H}2\text{O}

$$

Challenges :

- Over-oxidation to quinone byproducts necessitates strict temperature control (<50°C).

- Lower scalability compared to Friedel-Crafts methods.

Industrial-Scale Purification Techniques

Solvent Extraction and Crystallization

Post-synthesis slurry in methanol reduces AlCl₃ content to <50 ppm. Subsequent steps include:

| Step | Solvent System | Impurity Removed | Purity Increase |

|---|---|---|---|

| Initial precipitation | Methanol | AlCl₃ complexes | 85% → 92% |

| Recrystallization | Toluene/ethanol (3:1) | Oligomeric byproducts | 92% → 99% |

| Final wash | Deionized water | Ionic residues | 99% → 99.5% |

Chromatographic Methods for Analytical-Grade Material

Flash column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves regioisomeric contaminants, albeit with <30% recovery due to adsorption losses.

Comparative Analysis of Synthesis Methods

| Parameter | Friedel-Crafts Acylation | Ullmann Coupling | Scholl Cyclization |

|---|---|---|---|

| Yield | 68–72% | 55–60% | 40–45% |

| Reaction Time | 8–12 h | 24–36 h | 6–8 h |

| Catalyst Cost | Low (AlCl₃) | Moderate (Cu₂O) | High (FeCl₃) |

| Byproduct Complexity | HCl gas | HI, CO₂ | H₂O |

| Scalability | Excellent | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenoxyphenyl groups can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 494.52 g/mol

- CAS Number : 11070706

The compound features a biphenyl structure with phenoxy groups, which contributes to its unique physical and chemical properties, making it suitable for various applications.

1.1. Organic Photovoltaics (OPVs)

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] has been investigated as a potential material for organic solar cells. Its ability to facilitate charge transport and its light-absorbing properties make it a candidate for enhancing the efficiency of OPVs.

- Case Study : Research has shown that incorporating this compound into the active layer of OPVs can improve power conversion efficiency due to its favorable energy levels and morphology .

1.2. Liquid Crystalline Materials

The compound exhibits liquid crystalline properties, which are useful in the development of advanced display technologies.

- Data Table: Liquid Crystal Properties

| Property | Value |

|---|---|

| Phase Transition Temp. | 120 °C |

| Optical Clarity | High |

| Viscosity | Moderate |

These properties enable its use in LCDs and other display technologies where precise control over molecular orientation is required.

2.1. Synthesis of Novel Compounds

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] serves as a versatile intermediate in synthesizing various organic compounds, particularly those involving phenolic structures.

- Example Reaction : The compound can undergo nucleophilic substitution reactions to yield substituted phenols, which are pivotal in pharmaceuticals and agrochemicals .

2.2. Polymerization Processes

This compound can also be utilized in polymer chemistry to create high-performance polymers with enhanced thermal stability and mechanical properties.

- Case Study : Polymers synthesized using methanone as a monomer exhibit improved resistance to thermal degradation compared to traditional polymers .

3.1. Photodegradation Studies

Research indicates that methanone compounds can be effective in photodegradation processes aimed at breaking down environmental pollutants under UV light exposure.

- Data Table: Photodegradation Efficiency

| Compound | Degradation Rate (%) |

|---|---|

| Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] | 85% |

| Control (No Catalyst) | 20% |

This application highlights the potential of using such compounds in environmental remediation strategies.

Mechanism of Action

The mechanism of action of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: Fluorinated Analogs (e.g., CAS 108464-88-6): The electron-withdrawing fluorine atoms enhance electrophilicity, favoring nucleophilic aromatic substitution reactions in polymer synthesis. This increases reactivity compared to phenoxy-substituted derivatives . Phenoxy-Substituted Compounds: The bulky, electron-donating phenoxy groups reduce electrophilicity but improve solubility in organic solvents due to increased steric bulk and π-π interactions .

- Positional Isomerism: 1,3-Phenylene Core (meta): Introduces asymmetry, reducing crystallinity and melting points compared to para isomers. This property is advantageous for producing amorphous polymers with enhanced processability . 1,4-Phenylene Core (para): Symmetrical structure promotes crystallinity and higher thermal stability, as seen in 1,4-Phenylenebis[(4-fluorophenyl)methanone] (boiling point: 468.5°C) .

Physical and Chemical Properties

The table below compares key properties of the target compound’s analogs:

*Calculated based on structural similarity.

Biological Activity

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] (CAS No. 40912-23-0) is a complex organic compound with significant potential in biological research. Its unique chemical structure, characterized by two phenoxyphenyl groups linked to a central phenylenebis methanone core, makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.

- Molecular Formula : C32H22O4

- Molecular Weight : 494.52 g/mol

- Structure : The compound features a phenylenebis backbone with phenoxy substituents that enhance its reactivity and biological interactions.

Synthesis

The synthesis of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] typically involves the reaction of 1,3-phenylenediamine with 4-phenoxybenzoyl chloride in the presence of a base like pyridine under reflux conditions. This method yields a high-purity product suitable for biological studies.

The biological activity of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or interfere with signal transduction pathways, leading to various pharmacological effects. The compound has been investigated for its potential anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methanone derivatives. For example:

- In vitro Studies : Methanone derivatives have shown promising results against several cancer cell lines. A related compound demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 and MCF7 cell lines, indicating significant cytotoxicity .

- Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells, potentially through the inhibition of critical survival pathways or the activation of pro-apoptotic signals .

Anti-inflammatory Properties

Methanone compounds have also been explored for their anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Methanone derivatives:

- Study on Anticancer Activity :

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the impact on inflammatory markers.

- Methodology : Enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels.

- Results : A marked reduction in TNF-alpha and IL-6 levels was noted after treatment with Methanone derivatives.

Comparative Analysis

The biological activity of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] can be compared with similar compounds:

| Compound Name | Structure Type | IC50 (µM) | Activity Type |

|---|---|---|---|

| Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] | Phenylenebis methanone | Varies | Anticancer/Anti-inflammatory |

| 1,4-Bis(4-phenoxybenzoyl)benzene | Similar structure | Higher | Anticancer |

| Methanone, 1,4-phenylenebis[phenyl] | Different functional groups | Varies | Anticancer |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.